molecular formula C12H23NO4 B558474 (R)-2-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid CAS No. 112695-98-4

(R)-2-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid

Cat. No. B558474
M. Wt: 245,32 g/mole
InChI Key: PUQVQDMFCAGQQB-MRVPVSSYSA-N
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Description

“®-2-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid” is a type of amino acid derivative. It is often used in organic synthesis due to its multiple reactive groups . It is a white to off-white solid at room temperature .


Synthesis Analysis

The synthesis of such compounds often involves the use of amino acid ionic liquids (AAILs). These are prepared by neutralizing imidazolium hydroxide with commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . The resulting protected AAILs are then used as starting materials in dipeptide synthesis with commonly used coupling reagents .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C8H15NO4.H2O/c1-5(6(10)11)9-7(12)13-8(2,3)4;/h5H,1-4H3,(H,9,12)(H,10,11);1H2/t5-;/m1./s1 .


Chemical Reactions Analysis

In the context of dipeptide synthesis, the distinctive coupling reagent N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 207.23 . It is a white to off-white solid at room temperature . It is miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane .

Scientific Research Applications

1. Deprotection of the N-tert-butyloxycarbonyl (N-Boc) Group

  • Application Summary : This compound is used in the deprotection of the N-Boc group from a structurally diverse set of compounds, including aliphatic, aromatic, and heterocyclic substrates .
  • Methods of Application : The deprotection process involves using oxalyl chloride in methanol. The reactions take place under room temperature conditions for 1–4 hours .
  • Results or Outcomes : The procedure yields up to 90% and has been applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .

2. Synthesis of Tertiary Butyl Esters

  • Application Summary : Tertiary butyl esters, such as “®-2-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid”, find large applications in synthetic organic chemistry .
  • Methods of Application : A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .
  • Results or Outcomes : The resultant flow process was found to be more efficient, versatile, and sustainable compared to the batch .

Safety And Hazards

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P338+P351) .

Future Directions

The use of AAILs in organic synthesis, particularly in peptide synthesis, is a promising area of research. The development of novel room-temperature ionic liquids (RTILs) consisting of the 1-ethyl-3-methylimidazolium cation ([emim]) and the anions of commercially available tert-butyloxycarbonyl (Boc)-protected amino acids is a significant step in this direction .

properties

IUPAC Name

(2R)-4,4-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-11(2,3)7-8(9(14)15)13-10(16)17-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQVQDMFCAGQQB-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C[C@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427333
Record name Boc-D-NptGly-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid

CAS RN

112695-98-4
Record name Boc-D-NptGly-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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